BenchChemオンラインストアへようこそ!

1-{[(prop-2-yn-1-yl)carbamoyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid

Click chemistry Bioorthogonal conjugation Chemical probe design

1-{[(Prop-2-yn-1-yl)carbamoyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 1197578‑31‑6; MF C₁₄H₁₄N₂O₃; MW 258.27 g·mol⁻¹) is a synthetic indene‑1‑carboxylic acid derivative functionalized with a prop‑2‑yn‑1‑yl carbamoylamino substituent at the 1‑position. This compound integrates a rigid 2,3‑dihydro‑1H‑indene scaffold, a carboxylic acid moiety, a urea‑type linker, and a terminal alkyne (propargyl) group.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 1197578-31-6
Cat. No. B1522012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(prop-2-yn-1-yl)carbamoyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid
CAS1197578-31-6
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC#CCNC(=O)NC1(CCC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C14H14N2O3/c1-2-9-15-13(19)16-14(12(17)18)8-7-10-5-3-4-6-11(10)14/h1,3-6H,7-9H2,(H,17,18)(H2,15,16,19)
InChIKeyFTCOIUQEHUCDGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[(Prop-2-yn-1-yl)carbamoyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 1197578-31-6): Compound Class and Procurement Baseline


1-{[(Prop-2-yn-1-yl)carbamoyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 1197578‑31‑6; MF C₁₄H₁₄N₂O₃; MW 258.27 g·mol⁻¹) is a synthetic indene‑1‑carboxylic acid derivative functionalized with a prop‑2‑yn‑1‑yl carbamoylamino substituent at the 1‑position [1]. This compound integrates a rigid 2,3‑dihydro‑1H‑indene scaffold, a carboxylic acid moiety, a urea‑type linker, and a terminal alkyne (propargyl) group. It is catalogued as a research‑grade building block (Enamine EN300‑52826; purity ≥95 %) and is supplied by multiple vendors . The notified ECHA classification includes Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [2].

Why Close Analogs Cannot Substitute for 1-{[(Prop-2-yn-1-yl)carbamoyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid in Click-Enabled Research Programs


The simplest indane‑1‑carboxylic acid analogs—such as 2,3‑dihydro‑1H‑indene‑1‑carboxylic acid (CAS 14381‑42‑1; MW 162.19) and 1‑amino‑2,3‑dihydro‑1H‑indene‑1‑carboxylic acid (CAS 3927‑71‑7; MW 177.20)—lack the terminal‑alkyne handle required for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), the most widely deployed bioorthogonal ligation in chemical biology [1]. The parent 1‑amino acid (XLogP3‑AA = ‑1.5) is substantially more hydrophilic than the target compound, altering membrane permeability and pharmacokinetic profile if used interchangeably [2]. Conversely, propargyl‑bearing aminoindans such as rasagiline (N‑propargyl‑1(R)‑aminoindan) position the alkyne on a secondary amine rather than a carbamoylamino linker, yielding distinct hydrogen‑bonding capacity, conformational preferences, and metabolic susceptibility [3]. Simply swapping any of these close analogs for the target compound would eliminate the unique combination of a rigid indene‑carboxylic acid core and a terminal alkyne tethered through a urea linkage, compromising click‑chemistry conjugation strategies, structure‑activity relationship (SAR) integrity, and reproducibility in medicinal chemistry campaigns.

Quantitative Differentiation Evidence: 1-{[(Prop-2-yn-1-yl)carbamoyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid vs. Closest Analogs


Terminal Alkyne Functional Handle Enables Click Chemistry — Absent in Parent Indane Carboxylic Acids

The target compound contains a terminal alkyne (prop‑2‑yn‑1‑yl) substituent that is completely absent from the two closest structural analogs: 2,3‑dihydro‑1H‑indene‑1‑carboxylic acid (CAS 14381‑42‑1) and 1‑amino‑2,3‑dihydro‑1H‑indene‑1‑carboxylic acid (CAS 3927‑71‑7). This alkyne enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), the foundational bioorthogonal ligation reaction, allowing covalent attachment to azide‑bearing fluorophores, biotin, affinity resins, or biomolecules [1]. Neither comparator possesses an alkyne or any other bioorthogonal handle, making them incompatible with click‑chemistry‑based probe design, activity‑based protein profiling (ABPP), or metabolic labeling workflows without additional synthetic derivatization [2].

Click chemistry Bioorthogonal conjugation Chemical probe design

Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. 1‑Amino‑2,3‑dihydro‑1H‑indene‑1‑carboxylic acid

The target compound (MW 258.27 g·mol⁻¹; estimated logP ~1.5–2.0) differs substantially from its parent amino acid scaffold 1‑amino‑2,3‑dihydro‑1H‑indene‑1‑carboxylic acid (CAS 3927‑71‑7; MW 177.20 g·mol⁻¹; XLogP3‑AA = ‑1.5) in both molecular weight and predicted lipophilicity [1]. The addition of the prop‑2‑yn‑1‑yl carbamoyl group (+81.07 Da; +3 carbons, +1 nitrogen, +2 oxygens) shifts the compound from a hydrophilic, zwitterionic amino acid (XLogP3‑AA = ‑1.5) to a moderately lipophilic small molecule (estimated logP ~1.5–2.0) [2]. This ~3–3.5 log unit increase in estimated logP places the target compound within the optimal lipophilicity range for CNS drug candidates (logP 1.5–3.0), whereas the parent amino acid falls outside this range, potentially limiting passive blood‑brain barrier penetration.

Physicochemical properties Drug-likeness PK/PD optimization

Urea‑Linked Propargyl Substituent Provides Distinct Conformational and Hydrogen‑Bonding Profile vs. N‑Propargyl Aminoindans

The target compound positions the terminal alkyne on a prop‑2‑yn‑1‑yl group attached through a urea (carbamoylamino) linker, creating a distinct hydrogen‑bonding donor/acceptor array compared to N‑propargyl aminoindans such as rasagiline [N‑propargyl‑1(R)‑aminoindan] and its analogs (e.g., ladostigil/TV3326) [1]. In N‑propargyl aminoindans, the alkyne is directly attached to a secondary amine, yielding only H‑bond basicity (amine lone pair). In the target compound, the urea linkage provides two additional N–H hydrogen‑bond donors and two C=O hydrogen‑bond acceptors, creating a four‑point H‑bonding pharmacophore (urea NH ×2, C=O, and COOH) that can engage in bidentate or networked interactions with protein targets [2]. This difference is critical because SAR studies on dual AChE/MAO inhibitors have demonstrated that the position and chemical nature of the carbamoyl group can cause 2‑ to 70‑fold changes in acetylcholinesterase inhibitory activity, confirming that the linker chemistry profoundly modulates target engagement [3].

Conformational analysis Hydrogen bonding Scaffold design

Safety Classification — Target Compound Shares Hazard Profile with Parent Amino Acid Scaffold but Has Distinct Regulatory Status

Both the target compound (EC 865‑079‑3) and its parent 1‑amino‑2,3‑dihydro‑1H‑indene‑1‑carboxylic acid (CAS 3927‑71‑7) share overlapping GHS hazard classifications: Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) [1][2]. However, the target compound exhibits a distinct regulatory profile: Eye Irrit. 2A (serious eye irritation) is specified for the target, whereas the parent compound is classified as Eye Irrit. 2. Additionally, the target compound has only one aggregated notification to ECHA, compared to two notifications (from three company reports) for the parent amino acid, indicating a narrower industrial use base and potentially less mature hazard characterization [3]. This difference is relevant for procurement because compounds with fewer ECHA notifications may have incomplete toxicological assessment, requiring additional in‑house safety evaluation before scale‑up.

Safety assessment GHS classification Laboratory handling

Cost and Supply‑Chain Differentiation — Premium Pricing Reflects Specialized Synthetic Complexity vs. Bulk Indane Carboxylic Acids

The target compound commands a significant price premium over its closest structural comparators, reflecting the additional synthetic steps required to introduce the prop‑2‑yn‑1‑yl carbamoyl group onto the indene‑1‑carboxylic acid core. From Enamine (EN300‑52826), the target compound is priced at $118/0.05 g (equivalent to $2,360/g) [1]. From Biosynth, pricing is €297.50/50 mg (~€5,950/g) with a 3–4 week lead time . In contrast, the parent 1‑amino‑2,3‑dihydro‑1H‑indene‑1‑carboxylic acid (CAS 3927‑71‑7) is available from Enamine at a substantially lower cost (EN300‑55234; 95% purity; catalog pricing <$50/g for bulk quantities) [2]. The unsubstituted 2,3‑dihydro‑1H‑indene‑1‑carboxylic acid (CAS 14381‑42‑1) is priced at approximately $40/250 mg (~$160/g) . This approximately 15‑ to 35‑fold price premium directly correlates with synthetic complexity and limited supplier competition: the target compound requires a multi‑step synthesis involving carbamoylation of the 1‑aminoindane‑carboxylic acid precursor with propargyl isocyanate or equivalent reagent, whereas the parent compounds are accessible via one‑ or two‑step routes from commodity starting materials.

Procurement economics Supply chain Building block sourcing

Propargyl‑Carbamoyl‑Indane Motif in Patent Literature Suggests Privileged Pharmacophore Status vs. Simpler Indane Scaffolds

The combination of a propargyl group and a carbamoyl (or carbamate) moiety on an aminoindan scaffold appears in multiple patent families covering CNS therapeutics, particularly dual acetylcholinesterase/monoamine oxidase inhibitors (e.g., ladostigil, TV3326) and MAO‑B selective inhibitors (e.g., rasagiline derivatives) [1]. The specific substitution pattern of the target compound—a carbamoylamino linkage at the indane 1‑position with a terminal alkyne—is structurally distinct from the N‑propargyl‑aminoindan or 5‑carbamate‑N‑propargyl‑aminoindan motifs claimed in existing patents [2]. This suggests that while the broader propargyl‑carbamoyl‑indane chemotype is validated in neurological indications, the target compound's specific connectivity (urea linker at the 1‑position with a carboxylic acid) occupies a different chemical space that may offer freedom‑to‑operate advantages or novel intellectual property opportunities [3]. In contrast, simple indane‑1‑carboxylic acids are widely disclosed as generic building blocks with limited patent protection and correspondingly lower differentiation value in drug discovery programs.

Patent landscape Pharmacophore analysis Intellectual property

Optimal Application Scenarios for Procuring 1-{[(Prop-2-yn-1-yl)carbamoyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 1197578-31-6)


Click‑Chemistry‑Enabled Chemical Probe Synthesis for Activity‑Based Protein Profiling (ABPP)

The terminal alkyne group enables direct CuAAC conjugation to azide‑functionalized fluorophores (e.g., TAMRA‑azide, Cy5‑azide) or biotin‑azide affinity tags, making this compound an ideal scaffold for constructing activity‑based probes (ABPs) targeting serine hydrolases, kinases, or other enzyme classes where the indane‑carboxylic acid core can be elaborated into a mechanism‑based or reversible inhibitor [Section 3, Evidence 1]. Unlike the parent 1‑amino‑2,3‑dihydro‑1H‑indene‑1‑carboxylic acid, which requires separate alkyne installation via amide coupling or N‑alkylation (adding 2–4 synthetic steps), the target compound arrives pre‑functionalized, reducing probe development time by an estimated 1–2 weeks of synthesis and purification [1].

Medicinal Chemistry SAR Exploration of the Propargyl‑Carbamoyl‑Indane Pharmacophore for CNS Targets

The compound's estimated logP (~1.5–2.0) falls within the CNS drug‑like range (logP 1.5–3.0; CNS MPO desirability score ≥4), making it a suitable starting point for CNS‑penetrant lead optimization [Section 3, Evidence 2]. The urea‑linked propargyl group provides a distinct H‑bonding array (3 HBD, 5 HBA) compared to N‑propargyl aminoindans, enabling exploration of differential binding modes at targets such as MAO‑A/B, acetylcholinesterase, or GPR40, where the indane‑carboxylic acid core has proven pharmacophoric relevance [Section 3, Evidence 3][2]. The unclaimed chemical space around this specific connectivity also offers potential IP advantages over heavily patented N‑propargyl aminoindan scaffolds [Section 3, Evidence 6].

Building Block for DNA‑Encoded Library (DEL) Synthesis with Bioorthogonal Tagging Capability

The dual functional handles—carboxylic acid (for DNA‑headpiece attachment via amide coupling) and terminal alkyne (for on‑DNA click chemistry diversification or late‑stage functionalization)—make this compound uniquely suited for DEL technology platforms [3]. The rigid indene scaffold provides conformational constraint that can enhance hit binding affinity compared to flexible linkers. Procurement of the pre‑functionalized building block eliminates the need for orthogonal protecting group strategies that would be required if starting from the parent amino acid scaffold (which presents competing amine and carboxylic acid reactivity), thereby reducing the number of on‑DNA synthetic steps and improving DEL library quality.

Fragment‑Based Drug Discovery (FBDD) with Crystallographic Validation of Binding Mode

With MW 258.27 g·mol⁻¹ and 13 heavy atoms, the compound sits at the upper boundary of fragment‑like chemical space (typically MW <300; heavy atom count ≤22), making it suitable as a fragment hit for targets where the indane scaffold provides shape complementarity to hydrophobic pockets [4]. The terminal alkyne can serve as a mini‑fragment that probes for adjacent binding sub‑pockets, while the carboxylic acid can engage basic residues (Arg, Lys, His). The ECHA safety data [Section 3, Evidence 4] support appropriate laboratory handling during fragment soaking and co‑crystallization experiments; procurement decisions should include ordering the minimum quantity (0.05–0.5 g) sufficient for initial crystallographic screening before committing to larger‑scale synthesis.

Quote Request

Request a Quote for 1-{[(prop-2-yn-1-yl)carbamoyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.